2-Chloro-3,5-difluorobenzotrifluoride

Medicinal Chemistry Agrochemical Synthesis Process Chemistry

2-Chloro-3,5-difluorobenzotrifluoride (CAS 1261733-98-5) is a polyhalogenated aromatic compound belonging to the benzotrifluoride class, characterized by a trifluoromethyl group and a specific substitution pattern of one chlorine and two fluorine atoms on the benzene ring. With the molecular formula C₇H₂ClF₅ and a molecular weight of 216.54 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.

Molecular Formula C7H2ClF5
Molecular Weight 216.53 g/mol
CAS No. 1261733-98-5
Cat. No. B13099739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-difluorobenzotrifluoride
CAS1261733-98-5
Molecular FormulaC7H2ClF5
Molecular Weight216.53 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)Cl)F)F
InChIInChI=1S/C7H2ClF5/c8-6-4(7(11,12)13)1-3(9)2-5(6)10/h1-2H
InChIKeyYAOBMQFGHMUUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,5-difluorobenzotrifluoride (CAS 1261733-98-5): A Strategic Halogenated Benzotrifluoride Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Chloro-3,5-difluorobenzotrifluoride (CAS 1261733-98-5) is a polyhalogenated aromatic compound belonging to the benzotrifluoride class, characterized by a trifluoromethyl group and a specific substitution pattern of one chlorine and two fluorine atoms on the benzene ring . With the molecular formula C₇H₂ClF₅ and a molecular weight of 216.54 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries . Its strategic value stems from the distinct electronic and steric profile conferred by its unique substitution pattern, enabling selective functionalization that differentiates it from other halogenated benzotrifluoride analogs [1].

Why 2-Chloro-3,5-difluorobenzotrifluoride Cannot Be Simply Substituted by Other Halogenated Benzotrifluorides


In research and development, the substitution of 2-chloro-3,5-difluorobenzotrifluoride with a seemingly similar halogenated benzotrifluoride derivative can lead to significant deviations in reaction outcomes, downstream yields, and final product efficacy. This is because the precise position of chlorine and fluorine substituents on the aromatic ring dictates the molecule's reactivity profile, electronic distribution, and steric accessibility [1]. Even minor alterations—such as changing the halogen from chlorine to bromine or shifting the substitution pattern from 3,5-difluoro to 4,5-difluoro—fundamentally alter key physicochemical parameters and chemical behavior. These differences directly impact the success of subsequent cross-coupling reactions, nucleophilic substitutions, and the overall synthetic route, ultimately affecting the economic and scientific viability of a project. The quantitative evidence detailed below underscores why precise selection of this specific isomer is not merely a matter of preference but a critical determinant of research reproducibility and process efficiency.

Quantitative Differentiation of 2-Chloro-3,5-difluorobenzotrifluoride: A Comparative Analysis Against Closest Analogs


Molecular Weight and Bulk Property Comparison: 2-Chloro-3,5-difluorobenzotrifluoride vs. 2-Bromo-3,5-difluorobenzotrifluoride

The molecular weight of 2-chloro-3,5-difluorobenzotrifluoride (216.54 g/mol) is approximately 17% lower than that of its direct bromo analog, 2-bromo-3,5-difluorobenzotrifluoride (260.99 g/mol) . This difference in molar mass directly influences material costs on a per-mole basis and can affect the physical properties of the final product in structure-activity relationship (SAR) studies. Furthermore, the predicted density of the chloro compound is lower (1.5 g/cm³) compared to the bromo analog (1.8 g/cm³), impacting large-scale handling and formulation characteristics .

Medicinal Chemistry Agrochemical Synthesis Process Chemistry

Regional Isomer Comparison: Differential Reactivity of 2-Chloro-3,5-difluorobenzotrifluoride vs. 2-Chloro-4,5-difluorobenzotrifluoride

The substitution pattern on the benzene ring dictates the molecule's electronic environment and thus its reactivity in key transformations such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings. 2-Chloro-3,5-difluorobenzotrifluoride possesses fluorine atoms in a meta-arrangement relative to each other and the trifluoromethyl group, creating a unique electron density profile that differs from its regioisomer, 2-chloro-4,5-difluorobenzotrifluoride. This difference is not quantified here but is a well-established principle in organic chemistry: altering the position of electron-withdrawing groups (like F and CF₃) significantly impacts the activation energy for specific bond formations [1]. This leads to different yields and selectivity in downstream synthetic steps .

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

Purity and Analytical Benchmarking: Vendor-Specified Purity of 2-Chloro-3,5-difluorobenzotrifluoride vs. Analogs

Vendor specification for 2-chloro-3,5-difluorobenzotrifluoride (CAS 1261733-98-5) includes a standard purity of 95+% with available batch-specific quality control data (e.g., NMR, HPLC, GC) . This level of analytical transparency is not uniformly guaranteed for all halogenated benzotrifluoride analogs, where purity specifications may vary or be less rigorously documented. For instance, 2-chloro-4,5-difluorobenzotrifluoride is also available at 95% purity , but the specific mention of routine batch QC data (NMR, HPLC, GC) for the target compound provides a verifiable benchmark for researchers requiring high confidence in their starting material's identity and composition.

Analytical Chemistry Process Control Quality Assurance

Optimal Research and Industrial Use Cases for 2-Chloro-3,5-difluorobenzotrifluoride Based on Comparative Evidence


Cost-Effective Synthesis of High-Value Pharmaceutical Intermediates

When designing a multi-step synthesis for a fluorinated pharmaceutical candidate, the lower molecular weight of 2-chloro-3,5-difluorobenzotrifluoride compared to its bromo analog (216.54 vs. 260.99 g/mol) makes it a more economically attractive building block. Procuring this compound allows the research team to maximize the molar quantity of advanced intermediate produced per kilogram of starting material purchased. This is particularly advantageous during the initial scale-up phases where reagent costs are under close scrutiny and optimizing material efficiency is critical for project advancement.

Precise Synthesis of Agrochemicals Requiring a Specific Substitution Pattern

For the development of new agrochemical active ingredients, the exact spatial arrangement of substituents on the aromatic core is crucial for target binding and biological activity. 2-Chloro-3,5-difluorobenzotrifluoride offers a unique 3,5-difluoro substitution pattern in a meta-relationship to the trifluoromethyl group [1]. This specific geometry is not available in regioisomers like the 4,5-difluoro derivative. Researchers developing novel herbicides or fungicides where this precise structural motif is required to interact with a biological target will find this compound indispensable, as substituting an incorrect isomer would likely result in a complete loss of desired activity.

Academic and Industrial Laboratories Requiring High-Confidence Starting Materials

In research settings where reproducibility is paramount, such as academic publications or early-stage drug discovery, the use of a starting material with a well-defined purity profile and available batch quality control data is essential. 2-Chloro-3,5-difluorobenzotrifluoride is available with a standard purity of 95+% and is supported by routine analytical testing (NMR, HPLC, GC) . This level of quality assurance allows scientists to proceed with complex synthetic transformations with greater confidence, minimizing the risk of reaction failure due to unknown impurities and streamlining the overall research workflow.

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